Bis(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex, also known as [68Ga]Ga-NOX-A-12, is a radiopharmaceutical compound that has gained attention in recent years due to its potential use in cancer diagnosis and treatment. This complex is a gallium-68 (68Ga) labeled NOX-A-12, a small molecule inhibitor of CXCL12, a chemokine that plays a critical role in tumor growth and metastasis.

Mechanism Of Action

[68Ga]Ga-NOX-A-12 binds to CXCL12 with high affinity and specificity, blocking its interaction with CXCR4, a receptor that is overexpressed in many types of cancer cells. By inhibiting the CXCL12/CXCR4 axis, [68Ga]Ga-NOX-A-12 can disrupt the tumor microenvironment and inhibit tumor growth and metastasis. In addition, [68Ga]Ga-NOX-A-12 can also induce apoptosis in CXCL12-expressing tumor cells by activating the caspase pathway.

Biochemical And Physiological Effects

The use of [68Ga]Ga-NOX-A-12 in cancer diagnosis and treatment is generally well-tolerated, with few reported adverse effects. The compound has a short half-life of approximately 68 minutes, which limits its potential toxicity. However, some studies have reported mild to moderate side effects, such as headache, nausea, and fatigue, which are likely related to the injection procedure rather than the compound itself.

Advantages And Limitations For Lab Experiments

One of the main advantages of [68Ga]Ga-NOX-A-12 is its high specificity for CXCL12, which allows for accurate visualization and targeting of CXCL12-expressing tumors. In addition, the short half-life of the compound allows for rapid imaging and minimizes the potential for radiation exposure. However, the synthesis and purification of [68Ga]Ga-NOX-A-12 can be challenging, and the compound must be used within a short time frame after synthesis. In addition, the cost of the compound and the need for specialized equipment and expertise may limit its widespread use.

Future Directions

Future research on [68Ga]Ga-NOX-A-12 is likely to focus on optimizing its synthesis and purification methods, as well as on exploring its potential applications in cancer diagnosis and treatment. In addition, further studies are needed to fully understand the mechanism of action of [68Ga]Ga-NOX-A-12 and to identify potential biomarkers for patient selection and monitoring. Finally, the development of novel CXCL12 inhibitors and the combination of [68Ga]Ga-NOX-A-12 with other cancer therapies may further enhance its efficacy and clinical utility.

Synthesis Methods

The synthesis of [68Ga]Ga-NOX-A-12 involves the labeling of NOX-A-12 with 68Ga, a positron-emitting radionuclide that is commonly used in PET imaging. The labeling reaction is carried out using a commercially available generator that provides 68Ga in the form of [68Ga]GaCl3. The [68Ga]GaCl3 is then mixed with NOX-A-12 in the presence of a chelating agent, such as DOTA or NOTA, which forms a stable complex with gallium. The resulting [68Ga]Ga-NOX-A-12 complex is purified using a solid-phase extraction method and formulated for injection.

Scientific Research Applications

The use of [68Ga]Ga-NOX-A-12 in cancer diagnosis and treatment is an active area of research. The CXCL12/CXCR4 axis has been shown to play a critical role in tumor growth, angiogenesis, and metastasis. By targeting CXCL12 with NOX-A-12, [68Ga]Ga-NOX-A-12 can be used to visualize CXCL12 expression in tumors using PET imaging. This can aid in the diagnosis and staging of cancer, as well as in monitoring the response to therapy. In addition, [68Ga]Ga-NOX-A-12 can also be used as a therapeutic agent by delivering a cytotoxic payload to CXCL12-expressing tumor cells.

properties

CAS RN |

132695-73-9 |

|---|---|

Product Name |

Bis(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex |

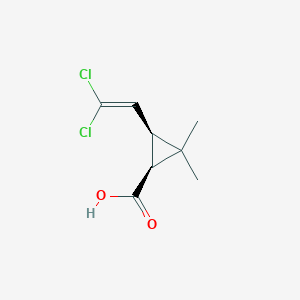

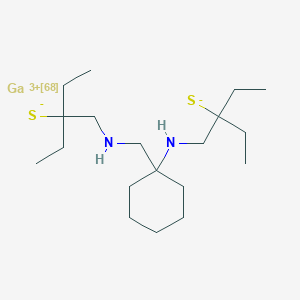

Molecular Formula |

C19H38GaN2S2+ |

Molecular Weight |

426.6 g/mol |

IUPAC Name |

3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+) |

InChI |

InChI=1S/C19H40N2S2.Ga/c1-5-18(22,6-2)15-20-14-17(12-10-9-11-13-17)21-16-19(23,7-3)8-4;/h20-23H,5-16H2,1-4H3;/q;+3/p-2/i;1-2 |

InChI Key |

MALQFRNERHLCPZ-ZQSXMSGHSA-L |

Isomeric SMILES |

CCC(CC)(CNCC1(CCCCC1)NCC(CC)(CC)[S-])[S-].[68Ga+3] |

SMILES |

CCC(CC)(CNCC1(CCCCC1)NCC(CC)(CC)[S-])[S-].[Ga+3] |

Canonical SMILES |

CCC(CC)(CNCC1(CCCCC1)NCC(CC)(CC)[S-])[S-].[Ga+3] |

synonyms |

is(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex Ga(68)-BAT-TECH |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

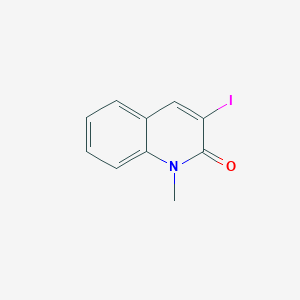

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)